N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Overview
Description
N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine is a complex heterocyclic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These rings are known for their stability and unique electronic properties, making the compound of significant interest in various fields of research and industry.
Preparation Methods
The synthesis of N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine typically involves the tandem heterocyclization of furoxanylamidoximes with various aliphatic, aromatic, and heterocyclic carboxylic acid chlorides under mild conditions (Cs₂CO₃, MeCN, 20°C) . Another approach includes a solvent-free method using trimethyl orthoformate catalyzed by Sc(OTf)₃ . These methods are advantageous due to their step economy and broad scope, making them powerful tools for assembling heterocyclic scaffolds.
Chemical Reactions Analysis
N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the electronic properties of the oxadiazole rings.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Scientific Research Applications
N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit thymidylate synthetase, preventing DNA synthesis and exhibiting antitumor activity . Additionally, it may interact with other enzymes and pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine can be compared with other similar compounds, such as:
Bis(1,2,4-oxadiazolyl) furoxan: This compound is known for its low sensitivity and high detonation pressure, making it a promising ingredient in melt-castable eutectic technology.
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: This compound features trinitromethyl groups and exhibits water stability, making it suitable for specific applications.
The uniqueness of N,N’-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine lies in its combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole rings, providing a distinct set of properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N10O4/c1(10-6-4(14-22-18-6)8-12-2-20-16-8)11-7-5(15-23-19-7)9-13-3-21-17-9/h2-3H,1H2,(H,10,18)(H,11,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEJDUAAWPGXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C2=NON=C2NCNC3=NON=C3C4=NOC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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